molecular formula C30H23Cl2N3O B5072534 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)propan-2-ol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B5072534
M. Wt: 512.4 g/mol
InChI Key: PBJMGDVZEMMHET-UHFFFAOYSA-N
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Description

This compound belongs to a class of synthetic carbazole derivatives characterized by a propan-2-ol backbone substituted with halogenated carbazole and heterocyclic aromatic groups.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Cl2N3O/c31-22-11-13-28-25(15-22)26-16-23(32)12-14-29(26)34(28)18-24(36)19-35-30(21-9-5-2-6-10-21)17-27(33-35)20-7-3-1-4-8-20/h1-17,24,36H,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJMGDVZEMMHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

All analogs share a common 3,6-dichlorocarbazole-propan-2-ol scaffold but differ in substituents at the propan-2-ol chain:

  • Target compound : 3,5-Diphenyl-1H-pyrazol-1-yl group.
  • SPI031: 1-(sec-Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol .
  • DCAP analog 10: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol .

Key Structural Variations

Compound Substituent at Propan-2-ol Chain Key Structural Features
Target compound 3,5-Diphenyl-1H-pyrazol-1-yl Bulky aromatic group, potential for π-π interactions
SPI031 sec-Butylamino Flexible alkyl chain, primary amine
DCAP analog 10 3-Methylbutylamino Branched alkyl chain, secondary amine

Antibacterial Efficacy

  • SPI031: Exhibits activity against Pseudomonas aeruginosa by targeting efflux pumps (nfxB mutations) and outer membrane synthesis genes (htrB, PA14_23400) . Resistance arises due to mutations reducing drug uptake or enhancing efflux.
  • DCAP analog 10: Inhibits Escherichia coli growth at low micromolar concentrations, with potency linked to its branched alkylamino group .
  • Target compound : The 3,5-diphenylpyrazole group may enhance membrane penetration or reduce efflux susceptibility due to increased hydrophobicity and steric hindrance.

Mechanism of Action

  • Efflux pump evasion: Bulky substituents (e.g., diphenylpyrazole) may hinder recognition by efflux systems like those mutated in SPI031-resistant P. aeruginosa .
  • Membrane disruption: Alkylamino analogs (e.g., DCAP analog 10) may interact with bacterial membranes, while aromatic groups could target intracellular proteins .

Physicochemical Properties

Property Target Compound SPI031 DCAP Analog 10
LogP (estimated) High (aromatic groups) Moderate Moderate
Solubility Low (hydrophobic) Moderate (amine) Moderate (amine)
Steric Bulk High (diphenylpyrazole) Moderate Moderate

Structure-Activity Relationship (SAR) Analysis

Substituent Hydrophobicity: Aromatic groups (e.g., diphenylpyrazole) enhance membrane permeability but reduce solubility. Alkylamino groups balance hydrophobicity and solubility .

Steric Effects : Bulky substituents may reduce efflux pump recognition, as seen in SPI031-resistant mutants .

Electronic Effects : Electron-withdrawing chlorine atoms on the carbazole core enhance stability and interaction with bacterial targets .

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